molecular formula C6H7F3O3 B12958537 Methyl 3-(trifluoromethyl)oxetane-3-carboxylate

Methyl 3-(trifluoromethyl)oxetane-3-carboxylate

Cat. No.: B12958537
M. Wt: 184.11 g/mol
InChI Key: XBDLRUVOLZZBTO-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethyl)oxetane-3-carboxylate is a chemical compound characterized by the presence of an oxetane ring substituted with a trifluoromethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the cyclization of a suitable precursor, such as an epoxide, using a base like sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The trifluoromethyl group can be introduced via nucleophilic substitution using reagents like trifluoromethyl iodide under appropriate conditions .

Industrial Production Methods

Industrial production of Methyl 3-(trifluoromethyl)oxetane-3-carboxylate may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethyl)oxetane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide for introducing the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxetane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-(trifluoromethyl)oxetane-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties can be exploited to develop new materials with desirable characteristics, such as improved thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which Methyl 3-(trifluoromethyl)oxetane-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl oxetane-3-carboxylate: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    Trifluoromethyl oxetane: Similar structure but without the carboxylate ester, leading to different chemical properties and uses.

Uniqueness

Methyl 3-(trifluoromethyl)oxetane-3-carboxylate is unique due to the combination of the trifluoromethyl group and the oxetane ring, which imparts distinct electronic and steric properties. This combination enhances its potential for use in various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

IUPAC Name

methyl 3-(trifluoromethyl)oxetane-3-carboxylate

InChI

InChI=1S/C6H7F3O3/c1-11-4(10)5(2-12-3-5)6(7,8)9/h2-3H2,1H3

InChI Key

XBDLRUVOLZZBTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(COC1)C(F)(F)F

Origin of Product

United States

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